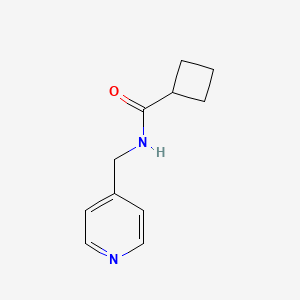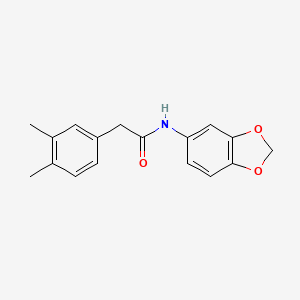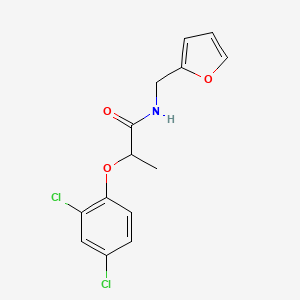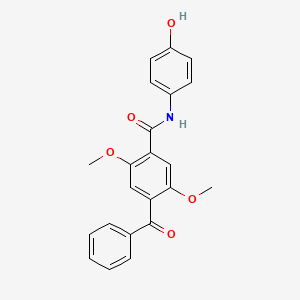
N-(4-pyridinylmethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pyridinylmethyl)cyclobutanecarboxamide, also known as PBOX-15, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer therapies. In
Scientific Research Applications
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. This compound has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mechanism of Action
N-(4-pyridinylmethyl)cyclobutanecarboxamide has a unique mechanism of action that sets it apart from other cancer therapies. This compound targets the DNA damage response pathway, which is a critical pathway for cancer cell survival. This compound inhibits the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, this compound prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit tumor growth in vivo, and sensitize cancer cells to radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-pyridinylmethyl)cyclobutanecarboxamide is its unique mechanism of action, which sets it apart from other cancer therapies. This compound has also been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain assays. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(4-pyridinylmethyl)cyclobutanecarboxamide. One area of research is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the clinical evaluation of this compound as a therapeutic agent in humans is an important future direction for this compound.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. This compound has a unique mechanism of action that sets it apart from other cancer therapies, and has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. While this compound has some limitations for lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs, identification of biomarkers, combination with other cancer therapies, and clinical evaluation in humans.
Synthesis Methods
The synthesis of N-(4-pyridinylmethyl)cyclobutanecarboxamide involves the reaction of 4-pyridinemethanol with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASLUZDCAPRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5162289.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)
![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)

![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)
![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)


![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
